molecular formula C18H17NO4S B557706 Fmoc-D-cysteine CAS No. 157355-80-1

Fmoc-D-cysteine

Numéro de catalogue B557706
Numéro CAS: 157355-80-1
Poids moléculaire: 343,4*18.01 g/mole
Clé InChI: RMTDKXQYAKLQKF-MRXNPFEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-D-Cysteine is an N-terminal protected cysteine derivative used in peptide synthesis . It has two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .


Synthesis Analysis

The synthesis of Fmoc-D-Cysteine involves a series of small-molecule C-terminal amidation tags based on phosphonate or aliphatic moieties . The Fmoc group is deprotected using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue .


Molecular Structure Analysis

The empirical formula of Fmoc-D-Cysteine is C37H31NO4S . Its molecular weight is 585.71 . The SMILES string representation of its structure is OC(=O)C@@H(c2ccccc2)c3ccccc3)NC(=O)OCC4c5ccccc5-c6ccccc46 .


Chemical Reactions Analysis

Fmoc-D-Cysteine is involved in Fmoc solid-phase peptide synthesis . The Fmoc group is removed with piperidine solution, which does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

Fmoc-D-Cysteine is a white powder or crystal . It is used in peptide synthesis . It is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

  • Peptide and Protein Science

    • Fmoc-D-cysteine is used in the synthesis of peptides and proteins . The cysteine thiol group is protected to facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
    • The reactive nature of the thiol side chain makes it prone to side reactions such as alkylation and oxidation . Strategies have been developed to protect (and subsequently deprotect) the thiol side chain to overcome these challenges .
    • The results of this application have led to significant advancements in the synthesis of biomolecules .
  • Drug Delivery Systems

    • Fmoc-D-cysteine has been used in the fabrication of nanobowl infused core–shell like microstructures for pH switchable on-demand anti-cancer drug delivery .
    • The fabrication process involves a continuous-flow microfluidics enabled supramolecular self-assembly .
    • The nanoformulations demonstrated significantly higher retardation of tumor growth as compared to free Dox .
  • Synthesis of Mono- and Bi-functionalized Platinum (IV) Complexes

    • Fmoc-D-cysteine is used in the synthesis of mono- and bi-functionalized platinum (IV) complexes to target angiogenic tumor vasculature .
    • The outcomes of this application are not specified in the available resources .
  • Therapeutics

    • Fmoc-D-cysteine is used in the synthesis of synthetic peptides that are important as therapeutics .
    • The outcomes of this application are not specified in the available resources .
  • Synthesis of Pyridazinedione (PD) Scaffold

    • Fmoc-D-cysteine is used in the synthesis of a novel thiol-labile cysteine protecting group based on an unsaturated pyridazinedione (PD) scaffold .
    • The PD scaffold is compatible with conventional solid phase peptide synthesis (SPPS), and has been showcased in the on-resin synthesis of biologically relevant oxytocin .
    • The PD protecting group has also been established for use in both microwave-assisted SPPS and native chemical ligation (NCL) in a model system .
  • Regioselective Synthesis of Cyclic Peptides

    • Fmoc-D-cysteine is used in the regioselective synthesis of cyclic peptides containing two disulfide bridges .
    • This is achieved using a combination of Dpm and Mmt sulfhydryl protecting groups .
    • The outcomes of this application are not specified in the available resources .
  • Synthesis of Peptide Hydrazides

    • Fmoc-D-cysteine is used in the synthesis of proteins through native chemical ligation of peptide hydrazides as thioester surrogates via solid-phase synthesis .
    • The outcomes of this application are not specified in the available resources .

Safety And Hazards

Fmoc-D-Cysteine is considered hazardous by the OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Orientations Futures

The development of greener and more economical methods for peptide synthesis has been a driving force in promoting the large-scale production of peptide drugs . The use of Fmoc-D-Cysteine in peptide synthesis is expected to contribute to this development .

Propriétés

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTDKXQYAKLQKF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-cysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-cysteine
Reactant of Route 2
Reactant of Route 2
Fmoc-D-cysteine
Reactant of Route 3
Reactant of Route 3
Fmoc-D-cysteine
Reactant of Route 4
Reactant of Route 4
Fmoc-D-cysteine
Reactant of Route 5
Fmoc-D-cysteine
Reactant of Route 6
Fmoc-D-cysteine

Citations

For This Compound
18
Citations
CD Navo, A Asín, E Gómez‐Orte… - … A European Journal, 2018 - Wiley Online Library
… Michael adducts were easily transformed into the corresponding amino acids to study their optical properties and, in some selected cases, into the corresponding N-Fmoc-d-cysteine …
TJ Greshock, DM Johns, Y Noguchi… - Organic Letters, 2008 - ACS Publications
… to be coupled with N-Fmoc-d-cysteine(STrt). However, N-Fmoc-d-cysteine(STrt) could only … using the existing synthetic route starting from 15, N-Fmoc-d-cysteine(STrt), Fmoc-l-Thr, and …
Number of citations: 91 pubs.acs.org
KW Li, J Wu, W Xing, JA Simon - Journal of the American …, 1996 - ACS Publications
… Removal of the N-Fmoc group with Et 2 NH, followed by coupling to N-Fmoc-d-cysteine-(S-triphenylmethyl), provided the tripeptide 7 in a 92% yield. The tetrapeptide 8 was prepared by …
Number of citations: 215 pubs.acs.org
Y Chen, C Gambs, Y Abe, P Wentworth… - The Journal of Organic …, 2003 - ACS Publications
… Thus, l-threonine methyl ester 7 9 was reacted with N- Fmoc-d-cysteine-[S-triphenylmethyl (Trt)] using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride with 1- …
Number of citations: 91 pubs.acs.org
RT Bass, BL Buckwalter, BP Patel, MH Pausch… - Molecular …, 1996 - Citeseer
The study of the five somatostatin receptor subtypes(SST5, where x is the subtype number) has been hampered by the lack of high affinity antagonists. Potent and selective antagonists …
Number of citations: 193 citeseerx.ist.psu.edu
C Aydillo, I Companon, A Avenoza… - Journal of the …, 2014 - ACS Publications
Stereoselective sulfa-Michael addition of appropriately protected thiocarbohydrates to chiral dehydroalanines has been developed as a key step in the synthesis of biologically …
Number of citations: 49 pubs.acs.org
JR HADCOCK - MOLECULAR PHARMACOLOGY, 1996 - academia.edu
The study of the five somatostatin receptor subtypes(SST5, where x is the subtype number) has been hampered by the lack of high affinity antagonists. Potent and selective antagonists …
Number of citations: 0 www.academia.edu
SA Mitchell, MR Pratt, VJ Hruby… - The Journal of Organic …, 2001 - ACS Publications
… FMOC deprotection and washes were followed by coupling of d-Cys 5 with FMOC-d-cysteine (trt) (1.17 g, 2.0 mmol), BOP (0.89 g, 2.0 mmol), HOBt (0.31 g, 2.0 mmol), and i Pr 2 NEt (…
Number of citations: 177 pubs.acs.org
TK Bader, F Xu, MH Hodny, DA Blank… - The Journal of organic …, 2019 - ACS Publications
… confirm the absence of epimerization, the authentic product (the diastereomeric ester containingd-cysteine) was independently prepared by reacting bromide 19 with N-Fmoc-d-cysteine …
Number of citations: 13 pubs.acs.org
S Wen, G Packham, A Ganesan - The Journal of organic …, 2008 - ACS Publications
… Following Fmoc deprotection, sequential coupling with Fmoc-l-threonine and Fmoc-d-cysteine gave dipeptide 8 and tripeptide 9 respectively. Peptide 9 was subjected to mesylation to …
Number of citations: 79 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.